1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine moiety, and a benzo[d]thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced via a condensation reaction between a hydrazine derivative and a diketone.
Attachment of the Benzo[d]thiazole Group: The benzo[d]thiazole group can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the piperidine ring, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl ethanone: This compound shares the pyridine and sulfonyl groups but lacks the piperidine and benzo[d]thiazole moieties.
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide: This compound contains the piperidine and benzo[d]thiazole groups but lacks the pyridazine moiety.
Uniqueness
1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the pyridazine, piperidine, and benzo[d]thiazole groups in a single molecule allows for diverse interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
The compound 1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity associated with this compound, focusing on its mechanism of action, efficacy in various biological assays, and its structure-activity relationship (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight : 368.44 g/mol
- Molecular Formula : C18H20N4O3S
Research indicates that compounds similar to This compound exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Many pyridazine derivatives have shown inhibitory effects on various kinases involved in cancer cell proliferation.
- Anti-inflammatory Activity : Compounds with a benzo[d]thiazole moiety often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
Antitumor Activity
Several studies have demonstrated the antitumor potential of related compounds. For instance:
- A study on benzothiazole derivatives indicated significant cytotoxic effects against cancer cell lines such as A431, A549, and H1299 .
- The compound's structural features suggest it may inhibit pathways critical for tumor growth and survival.
Anti-inflammatory Effects
Compounds with similar structures have been reported to reduce inflammation by modulating cytokine production. For example:
- In vitro assays showed that benzothiazole derivatives reduced IL-6 and TNF-α levels, which are key mediators in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Pyridazine Ring : The presence of a methyl group on the pyridazine ring enhances lipophilicity, potentially improving cellular uptake.
- Benzo[d]thiazole Moiety : This structural component is associated with improved interaction with target proteins involved in cancer progression.
Case Studies and Research Findings
- Anticancer Efficacy : A series of novel benzothiazole compounds were synthesized and evaluated for their efficacy against various cancer cell lines. One compound exhibited a CC50 value (concentration causing 50% cytotoxicity) between 4–9 µM against human lymphocyte-derived cancer cells .
- Combination Therapies : Research has explored the synergistic effects of combining this class of compounds with established chemotherapeutics like doxorubicin, showing enhanced cytotoxicity compared to monotherapy .
Data Tables
Biological Activity | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antitumor | A431 | 5 | Cell cycle arrest |
Antitumor | A549 | 7 | Apoptosis induction |
Anti-inflammatory | RAW264.7 | 10 | Cytokine inhibition |
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-12-3-6-17(23-22-12)24-9-7-13(8-10-24)18(25)21-19-20-15-5-4-14(29(2,26)27)11-16(15)28-19/h3-6,11,13H,7-10H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPUTHBOXRMIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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